molecular formula C11H16N2O2S B187574 1-Benzenesulfonyl-4-methyl-piperazine CAS No. 66739-87-5

1-Benzenesulfonyl-4-methyl-piperazine

Cat. No.: B187574
CAS No.: 66739-87-5
M. Wt: 240.32 g/mol
InChI Key: NCKYKYNYJREWCI-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-4-methyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-] .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 285.32 g/mol . It has a topological polar surface area of 94.8 Ų .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Analysis : The synthesis of 1-Benzenesulfonyl-4-methyl-piperazine derivatives has been explored for understanding their structural characteristics through methods like X-ray crystallography. These studies provide insights into the molecular conformation and geometry, which are crucial for designing compounds with desired chemical properties (Ananda Kumar et al., 2007).
  • Virtual Screening for Acetylcholinesterase Inhibition : Piperazine derivatives, including those with a benzenesulfonyl moiety, have been evaluated for their potential as inhibitors of human acetylcholinesterase, a target for Alzheimer's disease therapy. Virtual screening techniques have identified compounds binding at key enzyme sites, suggesting their potential therapeutic use (Raj Varadaraju et al., 2013).
  • Anticancer Activity : Some derivatives have been synthesized to evaluate their efficacy in inhibiting breast cancer cell proliferation, showcasing the potential of these compounds in chemotherapeutic applications (Ananda Kumar et al., 2007).

Molecular Interaction Studies

  • Binding Dynamics with Biological Macromolecules : Investigations into how these derivatives interact with proteins like bovine serum albumin (BSA) reveal their potential pharmacokinetic behaviors, which is essential for drug development (Karthikeyan et al., 2015).
  • Antimicrobial Activities : The synthesis of novel 1,4-disubstituted piperazines, including those with benzenesulfonyl linkers, has been reported along with their evaluation against various bacterial pathogens, highlighting their potential as antimicrobial agents (Shroff et al., 2022).

Material Science and Photophysical Properties

  • Luminescent Properties and Photo-induced Electron Transfer : Studies on naphthalimides with piperazine substituents, including those with a benzenesulfonyl group, have explored their luminescent properties and potential for photo-induced electron transfer, indicating applications in material science and sensor technologies (Gan et al., 2003).

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12-7-9-13(10-8-12)16(14,15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKYKYNYJREWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293665
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66739-87-5
Record name 66739-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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